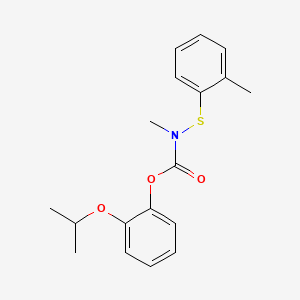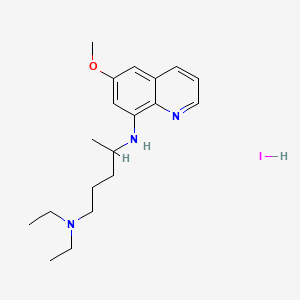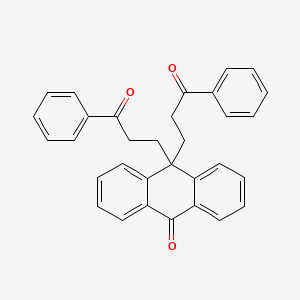
10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
The synthesis of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one typically involves the reaction of anthracene with appropriate substituents under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions usually involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation are typically anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.
Substitution: Substitution reactions can occur at the phenyl rings or the anthracene core.
Scientific Research Applications
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for imaging and detecting biological molecules. Its fluorescence properties make it suitable for use in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of OLEDs and other electronic devices.
Mechanism of Action
The mechanism of action of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one involves its interaction with molecular targets through its anthracene core and phenyl substituents. The compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is utilized in various applications, including imaging and sensing. The molecular pathways involved in its action are related to its ability to participate in electron transfer and energy transfer processes .
Comparison with Similar Compounds
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one can be compared with other anthracene derivatives such as:
9,10-diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission, making it suitable for optoelectronic applications.
9,10-dimethylanthracene: Has a higher fluorescence quantum yield compared to unsubstituted anthracene and is used in various photophysical studies.
The uniqueness of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in research and industry .
Properties
CAS No. |
52236-44-9 |
|---|---|
Molecular Formula |
C32H26O3 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
10,10-bis(3-oxo-3-phenylpropyl)anthracen-9-one |
InChI |
InChI=1S/C32H26O3/c33-29(23-11-3-1-4-12-23)19-21-32(22-20-30(34)24-13-5-2-6-14-24)27-17-9-7-15-25(27)31(35)26-16-8-10-18-28(26)32/h1-18H,19-22H2 |
InChI Key |
MAKVJESWALYYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


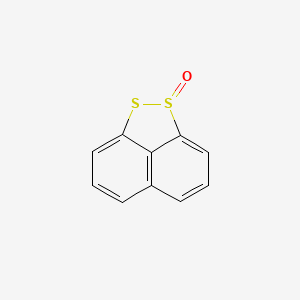
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
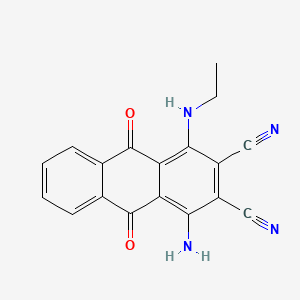
![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
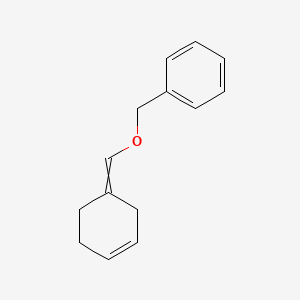
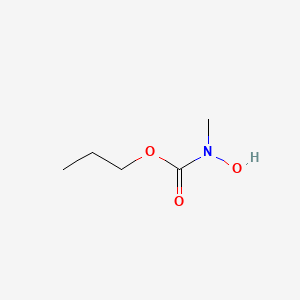
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)
